Cas no 769-06-2 (benzenamine, n,n,2,6-tetramethyl-)
benzenamine, n,n,2,6-tetramethyl- Chemical and Physical Properties
Names and Identifiers
-
- benzenamine, n,n,2,6-tetramethyl-
- 2,6,N,N-Tetramethylaniline
- N,N,2,6-tetramethylaniline
- 2,6-Dimethyl-N,N-dimethylaniline
- 2,6-Xylidine, N,N-dimethyl-
- N,N,2,6-Tetramethylbenzenamine
- N,N-Dimethyl-2,6-dimethylaniline
- NSC-28985
- UNII-YY9VRY10ND
- YY9VRY10ND
- 769-06-2
- (2,6-Dimethyl-phenyl)-dimethyl-amine
- 2,6-dimethyl-N,N-dimethylphenylamine
- EN300-6493781
- NSC28985
- NSC 28985
- N,6-dimethylaniline
- N,2,6-Tetramethylaniline
- InChI=1/C10H15N/c1-8-6-5-7-9(2)10(8)11(3)4/h5-7H,1-4H
- Benzenamine,N,2,6-tetramethyl-
- CS-0256516
- SCHEMBL1107763
- Z1813097316
- 2, N,N-dimethyl-
- DTXSID5061114
-
- Inchi: 1S/C10H15N/c1-8-6-5-7-9(2)10(8)11(3)4/h5-7H,1-4H3
- InChI Key: SCVRZFQSPISLTD-UHFFFAOYSA-N
- SMILES: N(C)(C)C1C(C)=CC=CC=1C
Computed Properties
- Exact Mass: 149.12055
- Monoisotopic Mass: 149.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Density: 0.9147
- Melting Point: -36°C
- Boiling Point: 220.76°C (estimate)
- Refractive Index: 1.5157 (estimate)
- PSA: 3.24
- LogP: 2.36940
benzenamine, n,n,2,6-tetramethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6493781-0.05g |
N,N,2,6-tetramethylaniline |
769-06-2 | 95% | 0.05g |
$197.0 | 2023-07-06 | |
| Enamine | EN300-6493781-0.1g |
N,N,2,6-tetramethylaniline |
769-06-2 | 95% | 0.1g |
$293.0 | 2023-07-06 | |
| Enamine | EN300-6493781-0.25g |
N,N,2,6-tetramethylaniline |
769-06-2 | 95% | 0.25g |
$418.0 | 2023-07-06 | |
| Enamine | EN300-6493781-0.5g |
N,N,2,6-tetramethylaniline |
769-06-2 | 95% | 0.5g |
$656.0 | 2023-07-06 | |
| Enamine | EN300-6493781-1.0g |
N,N,2,6-tetramethylaniline |
769-06-2 | 95% | 1.0g |
$842.0 | 2023-07-06 | |
| Enamine | EN300-6493781-2.5g |
N,N,2,6-tetramethylaniline |
769-06-2 | 95% | 2.5g |
$1650.0 | 2023-07-06 | |
| Enamine | EN300-6493781-5.0g |
N,N,2,6-tetramethylaniline |
769-06-2 | 95% | 5.0g |
$2443.0 | 2023-07-06 | |
| Enamine | EN300-6493781-10.0g |
N,N,2,6-tetramethylaniline |
769-06-2 | 95% | 10.0g |
$3622.0 | 2023-07-06 | |
| 1PlusChem | 1P00GG0K-50mg |
2,6,N,N-Tetramethylaniline |
769-06-2 | 95% | 50mg |
$291.00 | 2025-02-27 | |
| 1PlusChem | 1P00GG0K-100mg |
2,6,N,N-Tetramethylaniline |
769-06-2 | 95% | 100mg |
$418.00 | 2025-02-27 |
benzenamine, n,n,2,6-tetramethyl- Related Literature
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on benzenamine, n,n,2,6-tetramethyl-
Benzenamine, N,N,2,6-Tetramethyl: A Comprehensive Overview in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, benzenamine, N,N,2,6-tetramethyl (CAS No. 769-06-2) stands out as a compound of significant interest due to its unique structural and functional properties. This introduction aims to provide a detailed exploration of this compound, its applications, and its relevance in contemporary research.
The molecular structure of benzenamine, N,N,2,6-tetramethyl is characterized by a benzene ring substituted with four methyl groups and two amino groups at the 2 and 6 positions. This specific arrangement imparts distinct chemical reactivity and stability, making it a valuable intermediate in organic synthesis. The presence of amino groups allows for further functionalization, enabling the development of more complex molecules with tailored properties.
In recent years, there has been growing interest in the applications of benzenamine, N,N,2,6-tetramethyl in pharmaceutical research. Its derivatives have been explored as potential candidates for various therapeutic applications. For instance, studies have shown that certain modifications of this compound can enhance its bioavailability and binding affinity to biological targets. This has led to its investigation as a precursor in the synthesis of novel drugs targeting neurological disorders.
The compound's stability under various conditions makes it an attractive choice for industrial applications as well. Researchers have leveraged its resistance to degradation to develop stable intermediates for larger-scale chemical processes. Additionally, its role in catalytic systems has been explored, where it serves as a ligand or co-catalyst in various organic transformations.
Advances in computational chemistry have further enhanced the understanding of benzenamine, N,N,2,6-tetramethyl. Molecular modeling studies have provided insights into its interaction with other molecules, helping researchers predict and optimize its behavior in different environments. These computational approaches are particularly valuable in drug discovery pipelines, where rapid screening of potential candidates is crucial.
The synthesis of benzenamine, N,N,2,6-tetramethyl has also seen significant advancements. Modern synthetic methodologies have improved yield and purity levels, making it more accessible for research purposes. Techniques such as asymmetric synthesis have been employed to produce enantiomerically pure forms of the compound, which are essential for certain pharmaceutical applications.
In the realm of biotechnology, benzenamine, N,N,2,6-tetramethyl has found utility in the development of biosensors and diagnostic tools. Its unique chemical properties allow it to interact with biological molecules in specific ways, enabling the detection of various biomarkers. This has opened up new avenues for early diagnosis and monitoring of diseases.
The environmental impact of using benzenamine, N,N,2,6-tetramethyl is also a topic of interest. Researchers are exploring sustainable synthetic routes that minimize waste and reduce environmental footprint. Green chemistry principles are being applied to develop more eco-friendly methods for its production and utilization.
The future prospects of benzenamine, N,N,2,6-tetramethyl are promising. Ongoing research aims to uncover new applications and improve existing ones. Collaborative efforts between academia and industry are expected to drive innovation in this field. As our understanding of molecular interactions deepens,so too will the potential uses of this versatile compound.
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